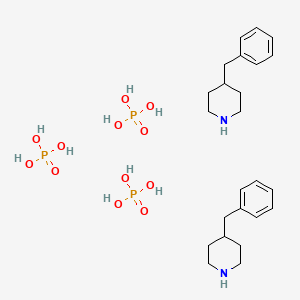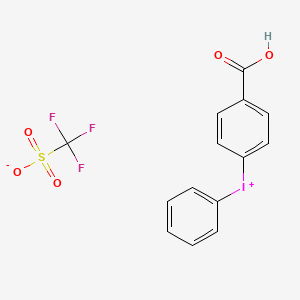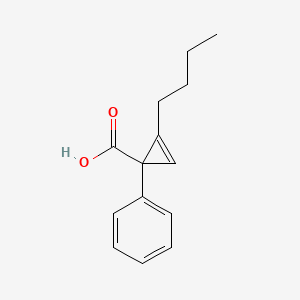
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is a specialized organic compound with the molecular formula C5H5Cl3O and a molecular weight of 187.45 g/mol . This compound is characterized by a cyclopropane ring substituted with two chlorine atoms and a methyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, producing the desired compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In industrial settings, the production of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropanecarboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of cyclopropanecarboxylic acid derivatives.
Oxidation: Formation of cyclopropanecarboxylic acid.
Scientific Research Applications
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid
Uniqueness
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This makes it particularly valuable in the synthesis of specialized organic compounds .
Properties
CAS No. |
701223-12-3 |
|---|---|
Molecular Formula |
C5H5Cl3O |
Molecular Weight |
187.45 g/mol |
IUPAC Name |
(1S)-2,2-dichloro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl3O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3/t4-/m0/s1 |
InChI Key |
AUVFGQDYJGWIJS-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@]1(CC1(Cl)Cl)C(=O)Cl |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
